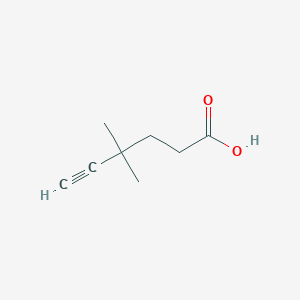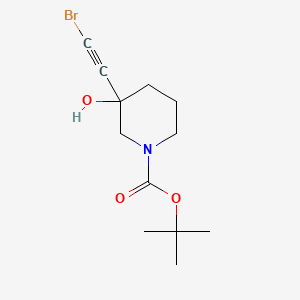![molecular formula C8H16N2 B13469882 2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)
2-Ethyl-2-azaspiro[3.3]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound characterized by a unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the cyclization of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process can be carried out under various conditions, including thermal [2+2] cycloaddition reactions between endocyclic alkenes and isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ protecting group-free routes and cyclization reactions under basic conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction of β-lactam rings with alane.
Substitution: Reaction with electrophilic reagents to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and alane for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include epoxides, β-lactams, and various polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
2-Ethyl-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the piperidine ring, making it a potential ligand for various biological targets . The basicity of the nitrogen atom in the spirocyclic scaffold is similar to that of piperidine, highlighting its potential to mimic piperidine in biochemical contexts .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are spirocyclic analogues of natural amino acids like ornitine and γ-aminobutyric acid.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar basicity and potential for drug design.
2-Oxa-6-azaspiro[3.3]heptane: Used as a structural surrogate for morpholine in drug-like molecules.
Uniqueness
2-Ethyl-2-azaspiro[3.3]heptan-6-amine stands out due to its unique spirocyclic structure, which provides a rigid and sterically constrained framework. This structural feature enhances its potential as a selective and efficient ligand for biological targets, making it a valuable compound in medicinal chemistry and drug design .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
2-ethyl-2-azaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-8(6-10)3-7(9)4-8/h7H,2-6,9H2,1H3 |
Clave InChI |
MGADNMSYVNZDTI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(C1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)




![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)

![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)

![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)

